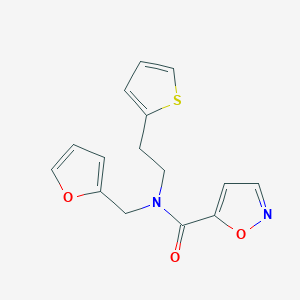

![molecular formula C13H20N4O3S B2812870 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine CAS No. 2034607-01-5](/img/structure/B2812870.png)

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . These molecules are considered a cornerstone in the field of medicinal chemistry . They are used as building blocks for the development of medicinally relevant compounds .

Necroptosis Inhibitors

The compound has a structural similarity to 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives, which have been reported as potent necroptosis inhibitors . Necroptosis is a form of programmed cell death, and inhibitors of this process have potential applications in treating inflammatory diseases, neurodegenerative diseases, and cancers .

Anti-HBV Activity

The compound shares a similar 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton with GYH2-18, a compound discovered by Roche INC . GYH2-18 and its derivatives have shown excellent anti-Hepatitis B Virus (HBV) activity, low cytotoxicity, and acceptable oral pharmacokinetic profiles . This suggests potential applications of the compound in antiviral research, specifically against HBV .

Receptor Agonists and Antagonists

The compound’s structure is similar to certain core structures identified as “privileged structures” in medicinal chemistry . These structures provide potent ligands for numerous receptors and can be further derivatized to discover novel receptor agonists and antagonists .

Drug Discovery

The compound’s structure is part of a class of structures that have been used to create compound collections containing "privileged scaffolds" . This approach can help eliminate several problems associated with commercial compound libraries, such as low hit rates, poor physicochemical properties, and the presence of undesirable functional groups . This makes the compound potentially useful in drug discovery .

Biochemical Mechanisms

The compound’s structure is similar to small organic frameworks that have been used as therapeutic agents, precursors, or chemical labels to shed light on biochemical mechanisms . This suggests potential applications of the compound in biochemical research .

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrazin-4(5h)-ones, have been extensively studied and found to interact with various targets, includingvasopressin 1b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, and HIV-1 integrase . These targets play significant roles in various biological processes, including neurotransmission, blood clotting, and viral replication .

Mode of Action

It’s known that similar compounds interact with their targets to modulate their activity . For instance, they can act as antagonists, blocking the activity of the target, or as allosteric modulators, altering the target’s response to its ligands .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, modulation of glutamate receptors can impact neurotransmission, while inhibition of HIV-1 integrase can disrupt the viral replication cycle . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and cell function .

Pharmacokinetics

A related compound, cyclic 2, demonstrated improved plasma exposure compared to its acyclic counterpart . This suggests that the cyclic structure of the compound could potentially enhance its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and the pathways they are involved in. For instance, inhibition of HIV-1 integrase can prevent the integration of the viral genome into the host DNA, thereby inhibiting viral replication . Similarly, modulation of neurotransmitter receptors can alter neuronal signaling, potentially impacting behavior and cognition .

Propiedades

IUPAC Name |

4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3S/c18-21(19,15-5-7-20-8-6-15)16-3-4-17-12(10-16)9-13(14-17)11-1-2-11/h9,11H,1-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXAYWDXYRLBRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B2812787.png)

![5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2812790.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2812791.png)

![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2812793.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2812795.png)

![4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2812798.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)

![[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2812810.png)